2-(Diethylamino)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-(diethylamino)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFHFOHKMTRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-phenylacetamide typically involves the reaction of diethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-(Diethylamino)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- CAS No.: 51816-17-2
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Structure: Features a phenyl group, an acetamide backbone, and a diethylaminoethyl substituent .
Key Properties :
- Applications: Potential intermediate in pharmaceuticals, given structural similarities to bioactive amines (e.g., metoclopramide derivatives) .
Comparison with Structurally Similar Compounds
N-(2-(Diethylamino)ethyl)-2-hydroxy-2,2-diphenylacetamide
- CAS No.: Not explicitly listed; synonyms include "Benzilamide, N-(2-(diethylamino)ethyl)" .
- Molecular Formula : C₂₀H₂₄N₂O₂ (estimated).
- Key Differences: Substituents: Hydroxyl group and additional phenyl at the α-carbon.
2-(Diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
2-Phenylacetamide
- CAS No.: 103-81-1 .
- Molecular Formula: C₈H₉NO.
- Key Differences: Simpler Structure: Lacks diethylaminoethyl group. Impact: Reduced basicity; lower molecular weight (135.17 g/mol) increases volatility but limits pharmacological utility .
2,2-Diphenylacetamide
- CAS No.: Not explicitly listed; structurally characterized in crystallographic studies .
- Molecular Formula: C₁₄H₁₃NO.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Pharmacological Relevance: The diethylamino group in this compound confers basicity, facilitating salt formation (e.g., hydrochloride salts for improved stability) . Thiazole-containing analogs show promise in targeting enzymes or receptors due to heterocyclic bioactivity .
- Structural Effects on Solubility: Hydroxyl and amine groups enhance aqueous solubility (e.g., N-(2-(Diethylamino)ethyl)-2-hydroxy-2,2-diphenylacetamide) , while bulky aromatic groups (e.g., diphenyl) may reduce it .
- Safety Profiles :
- 2-Phenylacetamide has established safety data (e.g., EINECS and RTECS listings) , whereas derivatives with complex substituents require further toxicological evaluation.
Biological Activity
Overview
2-(Diethylamino)-2-phenylacetamide, commonly referred to as DEPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DEPA, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- CAS Number : 732938-75-9
DEPA features a diethylamino group and a phenylacetamide structure, which contribute to its pharmacological properties.
The biological activity of DEPA is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The diethylamino group enhances its lipophilicity, allowing for better penetration through biological membranes.
- Neurotransmitter Modulation : DEPA has been shown to affect the release and reuptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to anxiolytic or antidepressant effects.
- Enzyme Inhibition : Preliminary studies suggest that DEPA may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in various conditions.
Therapeutic Applications
Research indicates that DEPA may have potential applications in treating several disorders:
- Anxiety Disorders : Animal studies have demonstrated anxiolytic properties, suggesting its potential use in treating anxiety-related conditions.
- Depression : DEPA's influence on serotonin levels positions it as a candidate for further investigation in depression therapies.
- Pain Management : Some studies indicate analgesic effects, making it a potential candidate for pain relief formulations.
Case Studies and Experimental Data
- Animal Models : In a study involving rodent models, DEPA administration resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The results indicated a dose-dependent effect, supporting the compound's anxiolytic potential .
- Cell Culture Studies : In vitro experiments using neuronal cell lines showed that DEPA could enhance neuronal survival under stress conditions by modulating oxidative stress pathways. This suggests a neuroprotective effect that warrants further exploration .
- Pharmacokinetics : Research on the pharmacokinetic profile of DEPA indicates favorable absorption and distribution characteristics, with a moderate half-life that supports once-daily dosing regimens .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Diethylamino + Phenylacetamide | Other phenylacetamides |
| Mechanism of Action | Neurotransmitter modulation | Varies by compound |
| Therapeutic Application | Anxiety, depression | Varies by compound |
| Pharmacokinetics | Moderate absorption | Varies by compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
